molecular formula C9H8FNO3 B8707570 Methyl (4-fluoroanilino)(oxo)acetate CAS No. 69066-46-2

Methyl (4-fluoroanilino)(oxo)acetate

Cat. No.: B8707570
CAS No.: 69066-46-2
M. Wt: 197.16 g/mol
InChI Key: CGFLLWPXBDHNQT-UHFFFAOYSA-N
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Description

Methyl (4-fluoroanilino)(oxo)acetate is an organic compound characterized by a methyl ester group, a ketone (oxo) moiety, and a 4-fluoroanilino substituent. Its molecular formula is C₉H₈FNO₃, with a molar mass of 197.16 g/mol. The compound is synthesized via condensation reactions involving 4-fluoroaniline derivatives and oxo-acetate esters, as exemplified in the synthesis of related intermediates in . It serves as a key intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing fluoro group, which enhances stability and modulates reactivity.

Properties

CAS No.

69066-46-2

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

methyl 2-(4-fluoroanilino)-2-oxoacetate

InChI

InChI=1S/C9H8FNO3/c1-14-9(13)8(12)11-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,12)

InChI Key

CGFLLWPXBDHNQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with Methyl (4-fluoroanilino)(oxo)acetate, differing in substituents, ester groups, or aromatic ring modifications:

Compound Name Molecular Formula Key Substituents/Modifications
This compound C₉H₈FNO₃ 4-fluoroanilino, methyl ester, oxo group
Ethyl 2-(4-isopropylanilino)-2-oxoacetate C₁₃H₁₇NO₃ 4-isopropylanilino, ethyl ester
Ethyl (3-fluoro-4-methylphenyl)aminoacetate C₁₁H₁₂FNO₃ 3-fluoro-4-methylanilino, ethyl ester
Ethyl (4-ethoxyphenyl)aminoacetate C₁₂H₁₅NO₄ 4-ethoxyanilino, ethyl ester
Ethyl 2-(4-methyl-3-nitroanilino)-2-oxoacetate C₁₁H₁₃N₂O₅ 4-methyl-3-nitroanilino, ethyl ester
Methyl 4-(2-fluoroanilino)-4-oxobutanoate C₁₁H₁₂FNO₃ 2-fluoroanilino, methyl ester, butanoate chain
Ethyl 2-([(4-fluoroanilino)carbothioyl]amino)acetate C₁₁H₁₃FN₂O₂S 4-fluoroanilino, ethyl ester, thiourea moiety
Key Observations:
  • Substituent Position and Electronic Effects :

    • The 4-fluoro group in the target compound (electron-withdrawing) contrasts with 4-ethoxy (electron-donating, ) and 4-isopropyl (sterically bulky, ). These differences influence solubility, acidity, and reactivity in nucleophilic reactions .
    • Nitro groups () enhance electrophilicity, making the compound more reactive in substitution reactions compared to the fluoro analogue .
  • Ester Chain Length :

    • Methyl esters (target compound, ) generally exhibit higher volatility and lower molecular weight than ethyl esters (), impacting bioavailability and synthetic purification steps .

Physicochemical Properties

Property This compound Ethyl 2-(4-isopropylanilino)-2-oxoacetate Ethyl 2-(4-methyl-3-nitroanilino)-2-oxoacetate
Molecular Weight (g/mol) 197.16 235.28 265.24
Melting Point Not reported Not reported 126–128°C (for thiourea derivative, )
Solubility Moderate in polar solvents Lower (bulky isopropyl group) Lower (nitro group increases hydrophobicity)
Notes:
  • The longer aliphatic chain in methyl 4-(2-fluoroanilino)-4-oxobutanoate () increases lipophilicity compared to the target compound .
  • Nitro-substituted derivatives () are less soluble in aqueous media but more reactive in reduction or coupling reactions .

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